Home > Products > Screening Compounds P80012 > 7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one - 913297-44-6

7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

Catalog Number: EVT-6455209
CAS Number: 913297-44-6
Molecular Formula: C8H7BrN2O
Molecular Weight: 227.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a chemical compound with the molecular formula C8H7BrN2OC_8H_7BrN_2O and a molecular weight of 227.06 g/mol. This compound features a benzimidazole core, which is a bicyclic structure consisting of a fused benzene and imidazole ring. The presence of a bromine atom at the 7-position and a methyl group at the 1-position are notable substitutions that influence its chemical behavior and potential applications.

Source

The compound can be sourced from various chemical suppliers, including BLD Pharm, Labshake, and Sigma-Aldrich, where it is typically offered for research purposes only. It is cataloged under the CAS number 913297-44-6, which allows for precise identification in scientific literature and databases .

Classification

7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one belongs to the class of organic compounds known as benzimidazoles. These compounds are often studied for their biological activities, including antimicrobial and anticancer properties. This specific compound is recognized for its potential applications in medicinal chemistry and biochemistry.

Synthesis Analysis

Methods

The synthesis of 7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzimidazole structure.

Technical Details:

  1. Starting Materials: The synthesis typically starts with an ortho-substituted aniline derivative and a suitable carbonyl compound.
  2. Reagents: Acidic conditions (like hydrochloric acid) or basic conditions (such as sodium hydroxide) may be employed to facilitate cyclization.
  3. Conditions: The reaction may require heating to promote the formation of the dihydro-benzimidazole structure.
  4. Purification: Post-synthesis, the product can be purified using recrystallization or chromatography techniques to achieve high purity levels.
Molecular Structure Analysis

Structure

The molecular structure of 7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is characterized by:

  • A benzimidazole ring system, which contributes to its aromatic properties.
  • A bromine atom at position 7, which enhances its reactivity.
  • A methyl group at position 1, influencing its solubility and interaction with biological targets.

Data

The structural representation can be visualized using molecular modeling software or databases like PubChem, which also provides additional data on its chemical properties .

Chemical Reactions Analysis

Reactions

7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one can participate in various chemical reactions typical of benzimidazole derivatives:

Technical Details:

  1. Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
  2. Reduction Reactions: The compound may be reduced to form other derivatives that could possess different pharmacological activities.
  3. Condensation Reactions: It can react with aldehydes or ketones to form more complex structures.
Mechanism of Action

The mechanism of action for 7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one largely depends on its interactions with biological targets:

Process:

  1. The bromine substituent may enhance binding affinity to specific receptors or enzymes.
  2. The compound could exhibit inhibitory effects on certain biological pathways, potentially leading to therapeutic outcomes in disease models.

Data

Research studies have indicated that compounds with similar structures may exhibit anticancer and antimicrobial activities due to their ability to interfere with cellular processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

Relevant data regarding these properties can be found in chemical safety data sheets provided by suppliers .

Applications

7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific applications:

  • Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals targeting various diseases.
  • Biochemistry Research: Used in studies investigating enzyme inhibition and cellular signaling pathways.

Research continues into its potential therapeutic applications, particularly in oncology and infectious disease treatment .

This detailed overview encapsulates the essential aspects of 7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one, highlighting its significance in scientific research and potential applications in drug development.

Synthetic Methodologies for 7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

Bromination Strategies for Precursor Functionalization

The introduction of bromine at the meta-position relative to the imidazolone nitrogen in 7-bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one (CAS: 913297-44-6) is typically achieved through electrophilic aromatic substitution (EAS) on pre-functionalized aniline derivatives. The most common precursor is 4-bromo-2-nitroaniline, where bromination precedes imidazolone ring formation. This strategy capitalizes on the ortho/para-directing nature of the amino group (–NH₂), with bromine preferentially installing at the para position (C4 of the benzene ring), which ultimately becomes C7 in the benzimidazolone numbering system after cyclization. Alternative routes utilize 4-bromo-1,2-diaminobenzenes, where the bromine atom is already installed prior to cyclization [3] [5].

A critical consideration is regiochemical control. Performing bromination after ring closure risks generating regioisomeric mixtures due to the ambident directing effects of the benzimidazolone core. Consequently, precursor bromination remains the dominant industrial and laboratory approach, ensuring high regiochemical fidelity essential for pharmaceutical applications where positional isomerism can drastically alter biological activity. The use of brominating agents like bromine (Br₂) in acetic acid or dichloromethane, or N-bromosuccinimide (NBS) in controlled environments, provides reliable pathways to the requisite brominated aniline precursors with yields often exceeding 80% [3].

Table 1: Common Brominated Precursors for Target Compound Synthesis

Precursor NameCAS NumberKey RoleFunctionalization Stage
4-Bromo-2-nitroaniline6627-34-5Provides bromine prior to reduction/cyclizationPrecursor Bromination
4-Bromo-1,2-diaminobenzene1575-37-7Direct precursor for cyclizationPrecursor Bromination
6-Bromo-N1-methylbenzene-1,2-diamine-Methylated diamine for direct cyclizationPrecursor Bromination

Cyclization Techniques in Benzimidazole Core Formation

Cyclization of the 1,2-diamine precursor (e.g., 6-bromo-N1-methylbenzene-1,2-diamine) constitutes the core step in constructing the benzimidazol-2-one scaffold. Two predominant methodologies dominate:

  • Phosgene and Equivalents: Traditional methods employ highly toxic phosgene (COCl₂) or safer equivalents like triphosgene (bis(trichloromethyl) carbonate) or 1,1'-carbonyldiimidazole (CDI). These reagents generate the carbonyl bridge between the two nitrogen atoms. The reaction typically proceeds under anhydrous conditions in inert solvents (dichloromethane, THF) with a base (pyridine, triethylamine) to scavenge acid. For example, treatment of 6-bromo-N1-methylbenzene-1,2-diamine with 0.33 equivalents of triphosgene in dichloromethane at 0°C to room temperature provides the target compound in yields ranging from 65% to 85% after purification [3] [5].

  • Oxidative Carbonylation: Metal-catalyzed (e.g., Pd, Cu) reductive carbonylation using carbon monoxide (CO) under pressure offers a direct route from 4-bromo-2-nitroaniline precursors. However, the requirement for specialized high-pressure equipment and handling of toxic CO gas limits its widespread application in standard laboratories compared to phosgene-equivalent cyclizations [4].

  • Hypervalent Iodine-Mediated Oxidative C–N Coupling: A significant advancement involves metal-free intramolecular oxidative cyclization of N'-aryl urea derivatives. Pioneering work demonstrates that biaryl-type hypervalent iodine catalysts (e.g., 3a-c) efficiently promote C–N bond formation using mCPBA as the terminal oxidant in solvents like chloroform. This method provides a valuable alternative to transition-metal catalysis, generating the benzimidazolone ring in moderate to good yields (32-75%) under relatively mild conditions [4].

Table 2: Cyclization Methods for 7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

Cyclization MethodKey Reagent/CatalystPrecursor ExampleTypical Yield RangeKey Advantages/Disadvantages
Phosgene EquivalentsTriphosgene, CDI6-Bromo-N1-methyl-1,2-benzenediamine65-85%Well-established, good yields; toxicity concerns
Oxidative CarbonylationCO, Pd/Cu catalysts4-Bromo-2-nitroaniline50-75%Direct from nitro; requires high-pressure CO
Hypervalent Iodine CatalysisIodine catalyst, mCPBAN-(Methoxy)-N'-aryl urea derivative32-75%Metal-free, mild conditions; moderate yields

Regioselective Methylation Approaches

Achieving exclusive N-1 methylation in the benzimidazolone system presents a significant synthetic challenge due to the potential for N-3 methylation or N-1/N-3 dialkylation. Two primary strategies circumvent this issue:

  • Directed Precursor Methylation: Methylation is performed before ring closure on the diamine precursor. Selective mono-methylation of 4-bromo-1,2-diaminobenzene (or its equivalents) using methyl iodide (CH₃I) under controlled conditions (e.g., weak base, stoichiometric control, low temperature) yields predominantly the N¹-methylated diamine (6-bromo-N1-methylbenzene-1,2-diamine). Subsequent cyclization using phosgene equivalents then directly affords the desired N-1 methylated product, 7-bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one [3]. This method avoids the regioselectivity problems inherent in alkylating the pre-formed benzimidazolone.

  • N-Alkoxy Urea Route (for Oxidative Methods): In hypervalent iodine-catalyzed oxidative cyclization, the use of N-methoxy-N'-aryl ureas (1a-n) directs the cyclization pathway. The N-methoxy group acts as a masked carbonyl equivalent and a directing/activating group for the cyclization, ultimately resulting in the N-methyl benzimidazolone after cyclization and loss of the oxygen atom. Studies confirmed that the N-methoxy amide nitrogen participates in the C–N coupling, not the anilide nitrogen, leading to regioselective formation of the 1-methyl product [4]. Attempted methylation directly on the pre-formed brominated benzimidazolone (2-oxo derivative) typically results in mixtures favoring the thermodynamically more stable N-3 isomer or mixtures, making precursor methylation or the N-methoxy route significantly superior for regiocontrol.

Solvent and Catalytic System Optimization

Reaction medium and catalyst selection profoundly impact cyclization efficiency, particularly for newer methodologies like hypervalent iodine catalysis. Optimization studies reveal:

  • Solvent Effects: Solvent polarity significantly influences hypervalent iodine-catalyzed cyclizations. Chloroform (CHCl₃) proved optimal, yielding the target benzimidazolone (2a) in 71% efficiency when using biaryl-type catalyst precursor 3a with mCPBA and trifluoroacetic acid. Dichloromethane (DCM) provided moderate yields (57%), while polar protic solvents like hexafluoroisopropanol (HFIP) were ineffective without specific acid additives. The solvent likely influences the stability and reactivity of the active iodine(III) catalytic species and the protonation/dearomatization steps in the proposed mechanism [4].
  • Catalyst Structure: Biaryl-based iodine(III) catalyst precursors (3a-c) outperform simple iodobenzene. For instance, catalyst 3b achieved a 70% yield under optimized conditions (CHCl₃, mCPBA, TFA). This enhanced performance is attributed to the rigid biaryl scaffold facilitating the formation of the reactive μ-oxo iodine(III) species and stabilizing key electrophilic intermediates during the C–N bond-forming step.
  • Acid Additive and Oxidant: Trifluoroacetic acid (TFA) is crucial for generating the active catalytic species and facilitating proton transfer during cyclization. Substitution with acetic acid drastically reduced yield. m-Chloroperoxybenzoic acid (mCPBA) serves as the optimal terminal oxidant for iodine(I) to iodine(III) oxidation compared to alternatives like Oxone® [4].
  • Reaction Time: Extended reaction times (e.g., 24 hours) were necessary for complete conversion in catalytic oxidative cyclizations, highlighting the moderate reaction rates inherent in this metal-free approach compared to some transition-metal-catalyzed processes.

Table 3: Optimization of Hypervalent Iodine Catalysis for Benzimidazolone Formation [4]

Catalyst PrecursorSolventAcid AdditiveOxidantTime (h)Yield of 2a (%)
3aHFIPTFAmCPBA240
3aDCMTFAmCPBA2457
3aCHCl₃TFAmCPBA2471
3aCHCl₃AcOHmCPBA240
3aCHCl₃TFAmCPBA1251
3bCHCl₃TFAmCPBA2470
3cCHCl₃TFAmCPBA2468
PhICHCl₃TFAmCPBA2440

Post-Synthetic Derivatization for Structural Diversification

The bromine atom at the C7 position of 7-bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one serves as a versatile handle for further structural elaboration via cross-coupling reactions, enabling the synthesis of diverse analogs for structure-activity relationship (SAR) studies in drug discovery. Key transformations include:

  • Palladium-Catalyzed Cross-Couplings: The compound readily undergoes Suzuki-Miyaura coupling with arylboronic acids, Stille coupling with aryl stannanes, and Sonogashira coupling with terminal alkynes. These reactions typically employ Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts with appropriate bases (e.g., Na₂CO₃, K₂CO₃) in solvents like DMF, THF, or dioxane/water mixtures at elevated temperatures (80-100°C). Successful couplings introduce aryl, heteroaryl, or alkynyl substituents at C7, significantly expanding the molecular diversity accessible from this core [3] [5].
  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the benzimidazolone core, enhanced by the carbonyl group, activates the C7 bromine towards displacement by strong nucleophiles such as secondary amines (e.g., piperidine, morpholine) or alkoxides. This provides a direct route to 7-amino- or 7-alkoxy-1-methylbenzimidazolones. SNAr reactions generally proceed under milder conditions (e.g., room temperature to 80°C) than cross-couplings.
  • Halogen-Metal Exchange: Treatment with strong organolithium bases (e.g., n-BuLi) at low temperatures (-78°C) generates the C7-lithiated species, which can be quenched with electrophiles (e.g., DMF to give an aldehyde, CO₂ to give a carboxylic acid, alkyl halides for alkylation). This offers routes to functional groups not easily accessible via cross-coupling. Careful control of stoichiometry and temperature is critical to avoid deprotonation of the acidic N3-H or ring decomposition.

These post-synthetic modifications are crucial in medicinal chemistry programs, allowing the systematic exploration of the C7 position's chemical space to optimize potency, selectivity, and pharmacokinetic properties of benzimidazolone-based therapeutics. The bromo compound serves as a key synthetic intermediate in the synthesis of more complex molecules targeting various biological pathways [5].

Table 4: Synonyms for 7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

SynonymSource
7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one [1] [2] [3]
7-Bromo-1-methylbenzimidazol-2(3H)-one [3] [5]
4-Bromo-3-methyl-1H-benzimidazol-2-one [3] [5]
7-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one [3]
2H-Benzimidazol-2-one, 7-bromo-1,3-dihydro-1-methyl- [3] [5]
7-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one [3]
Xanthine Impurity 46 [3]
7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazole-2-one [3]

Properties

CAS Number

913297-44-6

Product Name

7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

IUPAC Name

4-bromo-3-methyl-1H-benzimidazol-2-one

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

InChI

InChI=1S/C8H7BrN2O/c1-11-7-5(9)3-2-4-6(7)10-8(11)12/h2-4H,1H3,(H,10,12)

InChI Key

RTGYXYYWJABYDE-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC=C2Br)NC1=O

Canonical SMILES

CN1C2=C(C=CC=C2Br)NC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.